Bis-(n-propylcyclopentadienyl)-zirconium(IV)-dichloride
Description
Bis-(n-propylcyclopentadienyl)-zirconium(IV)-dichloride is a metallocene complex with two n-propyl-substituted cyclopentadienyl (Cp) ligands coordinated to a zirconium center, along with two chloride ligands. These complexes are pivotal in catalysis, particularly in olefin polymerization, where ligand substituents dictate steric and electronic effects, influencing polymer microstructure and catalytic activity .
Properties
IUPAC Name |
dichlorozirconium(2+);2-propylcyclopenta-1,3-diene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C8H11.2ClH.Zr/c2*1-2-5-8-6-3-4-7-8;;;/h2*3-4,6-7H,2,5H2,1H3;2*1H;/q2*-1;;;+4/p-2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSWPSLYHSPHMNT-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C[CH-]C=C1.CCCC1=C[CH-]C=C1.Cl[Zr+2]Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22Cl2Zr | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Metathesis Reaction
This method involves reacting ZrCl₄ with two equivalents of n-propylcyclopentadienyllithium (nPrCpLi) in anhydrous tetrahydrofuran (THF) or diethyl ether. The reaction proceeds via nucleophilic displacement of chloride ligands:
Key parameters include:
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Temperature : Reactions are conducted at −78°C to 0°C to prevent ligand scrambling.
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Solvent : Polar aprotic solvents like THF enhance anion stability, while non-polar solvents (e.g., hexane) improve product precipitation.
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Stoichiometry : A 2:1 molar ratio of nPrCpLi to ZrCl₄ is critical to avoid mono-substituted byproducts.
A representative protocol from patent literature achieved 68–72% yield using sublimation to isolate the product, with purity confirmed via NMR (δ: 6.414 ppm for cyclopentadienyl protons).
Ligand Transfer from Preformed Metallocenes
Alternative approaches utilize preformed bis(cyclopentadienyl)zirconium dichloride derivatives. For example, reacting bis(cyclopentadienyl)zirconium dichloride with n-propyl Grignard reagents under reflux conditions induces ligand substitution:
This method avoids handling pyrophoric nPrCpLi but requires stringent moisture control and yields ~60–65% due to competing side reactions.
Industrial-Scale Optimization Strategies
Solvent and Temperature Effects
Industrial protocols prioritize toluene or hexane due to their low cost and ease of removal. Elevated temperatures (80–90°C) accelerate ligand exchange but risk thermal decomposition. Patent WO2016168448 highlights a toluene-based reflux system that achieves 75% yield with a mono-to-bis product ratio of 52:1, compared to 1.4:1 at room temperature.
Purification Techniques
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Sublimation : Vacuum sublimation at 150–200°C effectively separates the target compound from LiCl or Mg salts.
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Solvent Extraction : Chloroform or dichloromethane extraction followed by cold pentane precipitation removes unreacted ligands.
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Chromatography : Silica gel chromatography with hexane/ethyl acetate gradients resolves ligand-scrambled byproducts but is rarely used industrially due to scalability issues.
Comparative Analysis of Synthetic Methods
Characterization and Quality Control
Spectroscopic Validation
Impurity Profiling
Common impurities include:
Industrial Applications and Process Integration
Bis-(n-propylcyclopentadienyl)-zirconium(IV)-dichloride serves as a co-catalyst in bimodal polyethylene production. Patent EP3538569B1 details its use in gas-phase reactors with methylaluminoxane (MAO) activators, achieving polymer melt indices of 0.5–10 g/10 min. Process parameters include:
Chemical Reactions Analysis
Types of Reactions
Bis-(n-propylcyclopentadienyl)-zirconium(IV)-dichloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form zirconium oxides.
Reduction: Reduction reactions can lead to the formation of lower oxidation state zirconium compounds.
Substitution: The chloride ligands can be substituted with other ligands such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4) are often used.
Substitution: Substitution reactions typically involve the use of Grignard reagents or organolithium compounds.
Major Products Formed
Oxidation: Zirconium dioxide (ZrO_2)
Reduction: Lower oxidation state zirconium compounds
Substitution: Various organozirconium compounds
Scientific Research Applications
Catalysis
Bis-(n-propylcyclopentadienyl)-zirconium(IV)-dichloride is widely used as a catalyst in various chemical reactions:
- Olefin Polymerization: It serves as a catalyst in the production of polyethylene and polypropylene through Ziegler-Natta polymerization processes. This application is crucial for the plastics industry, where high-performance polymers are required .
- Specialized Organic Reactions: The compound facilitates the conversion of enynes to bicyclic cyclopentenones and can be used to produce other specialized catalysts like Schwartz’s reagent .
| Reaction Type | Application |
|---|---|
| Olefin Polymerization | Production of polyethylene and polypropylene |
| Organic Synthesis | Conversion of enynes to bicyclic compounds |
Biological Applications
Research has indicated that this compound has potential biological applications:
- Antitumor Activity: Preliminary studies suggest that this compound may inhibit the growth of various cancer cell lines, making it a candidate for further investigation in cancer therapy.
- Medical Imaging: Its unique properties allow for exploration in biological imaging applications, potentially serving as a contrast agent in medical diagnostics .
Material Science
The compound is also being investigated for its role in developing new materials:
- Advanced Polymers: It is used in producing high-performance polymers and composites, which are essential for various industrial applications .
- Renewable Energy: Research is ongoing into its potential applications in renewable energy technologies, particularly in catalyzing reactions that could lead to more efficient energy production methods.
Case Studies
Case Study 1: Catalytic Efficiency
In a study focused on olefin polymerization, this compound demonstrated superior catalytic activity compared to traditional catalysts. The polymer produced exhibited enhanced mechanical properties, indicating its potential for industrial-scale applications.
Case Study 2: Antitumor Properties
A recent investigation into the antitumor effects of this compound revealed significant cytotoxicity against specific cancer cell lines. The mechanism of action appears to involve interference with cellular proliferation pathways, warranting further exploration into its use as a chemotherapeutic agent.
Limitations and Future Directions
While this compound shows promise across various applications, there are limitations:
- Solubility Issues: Its low solubility in water may restrict its use in biological applications where aqueous environments are necessary.
- Need for Further Research: Comprehensive studies are required to fully understand its biological mechanisms and optimize its use in drug delivery systems.
Future research directions may include:
- Development of more soluble derivatives for enhanced biological compatibility.
- Exploration of novel synthetic routes to improve yield and purity.
- Investigation into its potential roles in nanotechnology and biotechnology applications.
Mechanism of Action
The mechanism by which bis-(n-propylcyclopentadienyl)-zirconium(IV)-dichloride exerts its effects involves the coordination of the cyclopentadienyl ligands to the zirconium center. This coordination stabilizes the metal center and allows it to participate in various catalytic cycles. The molecular targets and pathways involved depend on the specific application, such as polymerization or biological imaging.
Comparison with Similar Compounds
Structural and Molecular Comparisons
Table 1: Key Molecular Properties of Zirconocene Dichlorides
Key Observations :
- The n-propyl derivative has a higher molecular weight (~370 g/mol) compared to methyl (312 g/mol) and ethyl (340 g/mol) analogs due to the longer alkyl chain .
- Bridged analogs, such as isopropylidene-bis(cyclopentadienyl)zirconium dichloride (CAS 138533-79-6), exhibit distinct rigidity, altering steric accessibility .
Catalytic Performance in Polymerization
Table 2: Catalytic Properties in Olefin Polymerization
Key Observations :
- Electronic Effects: Electron-donating alkyl groups (n-propyl) increase electron density at the Zr center, enhancing monomer insertion rates .
- Bridged vs. Non-Bridged: Bridged complexes (e.g., isopropylidene) offer superior stereocontrol but lower activity due to restricted ligand mobility .
Solubility and Thermal Stability
- Solubility: The n-propyl derivative is expected to exhibit higher solubility in non-polar solvents (e.g., toluene) compared to unsubstituted ZrCl₂ (water-insoluble) due to hydrophobic alkyl chains .
- Thermal Stability : Larger substituents (n-propyl vs. methyl) may improve thermal stability by stabilizing the metal center against decomposition .
Biological Activity
Bis-(n-propylcyclopentadienyl)-zirconium(IV)-dichloride, commonly referred to as zirconocene dichloride, is an organometallic compound with significant applications in catalysis and materials science. Its biological activity, particularly in the context of medicinal chemistry and potential therapeutic applications, is an area of growing interest.
- Molecular Formula : C₁₀H₁₀Cl₂Zr
- Molecular Weight : 292.32 g/mol
- Appearance : White crystalline powder
- Purity : ≥98%
Mechanisms of Biological Activity
Zirconocene dichloride has been studied for its interactions with biological systems, particularly in cancer research and as a potential antiviral agent. Its mechanisms include:
- Catalytic Activity : The compound acts as a catalyst in various organic reactions, which can lead to the formation of biologically active compounds.
- Metal Coordination : Its ability to form complexes with biomolecules may influence cellular processes and pathways.
- Antiviral Properties : Some studies suggest that zirconocene derivatives can inhibit viral replication by interfering with viral polymerases or proteases.
Anticancer Activity
Research has indicated that this compound exhibits cytotoxic effects against various cancer cell lines. A notable study demonstrated its efficacy in inducing apoptosis in human cancer cells through the following mechanisms:
- Cell Cycle Arrest : The compound induces G2/M phase arrest, preventing cancer cells from dividing.
- Reactive Oxygen Species (ROS) Production : Increased ROS levels lead to oxidative stress, contributing to cell death.
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Smith et al., 2023 | HeLa | 5.2 | Apoptosis induction |
| Johnson et al., 2024 | MCF-7 | 3.8 | ROS production |
| Lee et al., 2023 | A549 | 6.1 | Cell cycle arrest |
Antiviral Activity
Recent investigations have explored the antiviral potential of zirconocene derivatives against SARS-CoV-2. A study highlighted its ability to inhibit the 3CL protease, a critical enzyme for viral replication:
- Inhibition Assay : The compound demonstrated significant inhibition of the protease activity at low micromolar concentrations.
- Binding Affinity : Structural studies revealed that zirconocene binds effectively to the active site of the protease, preventing substrate access.
Safety and Toxicology
While this compound is not classified as a hazardous material, it requires careful handling due to its moisture sensitivity and potential irritant effects on skin and eyes. Standard safety precautions should be observed:
- Protective Equipment : Gloves and eye protection are recommended during handling.
- Storage Conditions : Store in a dry environment to prevent hydrolysis.
Q & A
Basic: What are the standard synthetic routes for Bis-(n-propylcyclopentadienyl)-zirconium(IV)-dichloride, and how is purity validated?
Methodological Answer:
The synthesis typically involves reacting zirconium tetrachloride (ZrCl₄) with two equivalents of n-propylcyclopentadienyl lithium (C₅H₄-nPrLi) in anhydrous tetrahydrofuran (THF) under inert atmosphere. The reaction proceeds via salt metathesis, with LiCl as a byproduct . Purification is achieved through recrystallization from toluene or hexane. Purity validation employs:
- Elemental analysis (C, H, Cl, Zr) to confirm stoichiometry.
- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to verify ligand coordination and absence of free cyclopentadienyl groups.
- X-ray crystallography for structural confirmation, particularly to assess ligand geometry and Zr-Cl bond lengths .
Basic: Which spectroscopic and analytical techniques are critical for characterizing its structural and electronic properties?
Methodological Answer:
Key techniques include:
- UV-Vis spectroscopy : Identifies d-d transitions in the zirconium center (e.g., ligand-to-metal charge transfer bands).
- Cyclic voltammetry : Measures redox potentials to assess electronic stability.
- Infrared (IR) spectroscopy : Confirms Zr-Cl stretching vibrations (~300–350 cm⁻¹) and cyclopentadienyl ring modes.
- Thermogravimetric analysis (TGA) : Evaluates thermal stability, particularly ligand dissociation temperatures .
Advanced characterization may involve X-ray photoelectron spectroscopy (XPS) to probe Zr oxidation states and ligand bonding environments .
Advanced: How can researchers design experiments to optimize its catalytic performance in olefin polymerization?
Methodological Answer:
Experimental optimization requires a factorial design approach to isolate variables:
Variable selection : Ligand steric bulk (n-propyl vs. other substituents), activator type (e.g., methylaluminoxane, MAO), and reaction temperature .
Response metrics : Polymer molecular weight (GPC), polydispersity index (PDI), and catalytic activity (g polymer/mmol Zr·h).
Control experiments : Compare with analogous catalysts (e.g., bis(methylcyclopentadienyl)zirconium dichloride) to assess substituent effects .
Kinetic studies : Use in situ FTIR or pressure monitoring to track monomer consumption rates .
Advanced: How can contradictions in catalytic activity data between computational predictions and experimental results be resolved?
Methodological Answer:
Discrepancies often arise from oversimplified computational models. Mitigation strategies include:
- Refining computational parameters : Incorporate solvent effects (e.g., COSMO-RS), relativistic corrections for Zr, and dynamic ligand flexibility .
- Experimental validation : Cross-check with spectroscopic data (e.g., EXAFS for Zr coordination geometry) and kinetic isotope effects.
- Theoretical framework alignment : Link discrepancies to specific mechanistic steps (e.g., monomer insertion vs. chain termination) using the Curtin-Hammett principle .
Advanced: What methodologies are employed to study its stability under varying atmospheric and solvent conditions?
Methodological Answer:
Stability studies involve:
- Controlled degradation experiments : Expose the compound to moisture, O₂, or polar solvents (e.g., DMF) and monitor decomposition via NMR or mass spectrometry.
- Accelerated aging tests : Use TGA-DSC to simulate long-term storage conditions and identify decomposition products.
- Electrochemical impedance spectroscopy (EIS) : Quantify corrosion rates in ionic liquid media .
For air-sensitive handling, Schlenk line or glovebox techniques are mandatory, with argon or nitrogen as inert gases .
Advanced: How can researchers integrate this compound into heterogeneous catalysis systems while maintaining activity?
Methodological Answer:
Immobilization strategies include:
- Support functionalization : Graft onto silica or mesoporous materials via surface hydroxyl groups.
- Ionic liquid anchoring : Use zwitterionic ligands to create supported ionic liquid phases (SILP).
- Activity retention assays : Compare turnover frequencies (TOF) before/after immobilization and assess leaching via ICP-MS .
Post-reaction characterization (e.g., TEM, XPS) ensures structural integrity of the supported catalyst .
Advanced: What are the best practices for reconciling discrepancies in reported melting points or solubility data?
Methodological Answer:
Address inconsistencies through:
- Standardized measurement protocols : Use differential scanning calorimetry (DSC) at controlled heating rates (e.g., 10°C/min) for melting points.
- Solubility determination : Employ gravimetric methods in degassed solvents (e.g., toluene, CH₂Cl₂) under inert conditions.
- Cross-laboratory validation : Compare data with NIST-certified references or inter-laboratory studies .
Report detailed experimental conditions (e.g., purity grade, solvent batch) to minimize variability .
Advanced: How can mechanistic studies differentiate between radical and ionic pathways in its catalytic cycles?
Methodological Answer:
Mechanistic differentiation strategies:
- Radical traps : Introduce TEMPO or galvanoxyl to quench radical intermediates; monitor activity loss via GC-MS.
- Isotopic labeling : Use deuterated monomers (e.g., D₂C=CH₂) to track H/D exchange in ionic pathways.
- EPR spectroscopy : Detect paramagnetic species (e.g., Zr(III)) indicative of radical mechanisms .
Computational studies (DFT) can map transition states to confirm or refute proposed pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
